molecular formula C26H44NNaO6S B13387273 sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate

sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate

Cat. No.: B13387273
M. Wt: 521.7 g/mol
InChI Key: VNQXUJQHLHHTRC-UHFFFAOYSA-M
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Description

Sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate is a complex organic compound with a unique structure It is characterized by its cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon

Properties

IUPAC Name

sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXUJQHLHHTRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate involves multiple steps. The starting material is typically a steroidal compound, which undergoes a series of hydroxylation, methylation, and cyclization reactions. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroidal backbone.

    Methylation: Addition of methyl groups to enhance the stability and solubility of the compound.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes:

    Batch Reactors: For controlled hydroxylation and methylation reactions.

    Continuous Flow Reactors: For efficient cyclization and purification steps.

    Purification: Using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound is studied for its potential role in cellular processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for treating certain diseases due to its bioactive properties.

Industry

In industry, this compound is used in the development of new materials and products. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate involves its interaction with specific molecular targets. These targets include:

    Proteins: Binding to proteins and altering their function.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Modulating receptor activity to influence cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoylamino]ethanesulfonate
  • Sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)hexanoylamino]ethanesulfonate

Uniqueness

Sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate is unique due to its specific pentanoylamino side chain, which imparts distinct chemical and biological properties. This side chain influences the compound’s solubility, stability, and reactivity, making it distinct from its analogs.

Biological Activity

The compound sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate (commonly referred to as sodium salt of 4-[3,6-dihydroxy-10,13-dimethyl-2H-cyclopenta[a]phenanthren-17-yl]pentanoic acid) is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C26H44NNaO6S
  • Molecular Weight : 521.68 g/mol

Structural Characteristics

The compound features multiple functional groups that contribute to its biological activity:

  • Hydroxyl groups (-OH)
  • Amino group (-NH)
  • Sulfonate group (-SO3Na)

These groups enhance the solubility and bioavailability of the compound in physiological environments.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antiproliferative Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from bile acids have demonstrated significant anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : The presence of hydroxyl groups suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit broad-spectrum antimicrobial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : The sulfonate group may contribute to anti-inflammatory properties by modulating immune responses and reducing cytokine production.

The biological activity of sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways involved in proliferation and apoptosis.

Study 1: Anticancer Activity

A study investigated the anticancer effects of bile acid derivatives on prostate cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
Sodium SaltProstate Cancer12.5Apoptosis induction
ControlProstate Cancer25.0-

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds against common pathogens. The findings showed that the tested compounds had minimum inhibitory concentrations (MICs) below 50 µg/mL for most strains tested.

PathogenMIC (µg/mL)
Staphylococcus aureus25
Pseudomonas aeruginosa30
Escherichia coli40

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